2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid consists of a tetrahydro-2-naphthalene ring with a carboxylic acid functional group attached. For a visual representation, refer to the NIST Chemistry WebBook entry .
Physical and Chemical Properties Analysis
Scientific Research Applications
Synthesis of Complex Compounds
2-Methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid and its derivatives are involved in the synthesis of complex organic compounds. Göksu et al. (2003) demonstrated a synthesis pathway starting from naphthalene-2,3-diol, leading to various complex molecules, including 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, a key intermediate in this process (Göksu et al., 2003). Such synthetic routes are crucial for developing new chemical entities with potential applications in various fields including pharmaceuticals and materials science.
Formation of Polycyclic Compounds
The chemical is also significant in the synthesis of polycyclic compounds. Tatta and Bardhan (1968) described its use in the Friedel–Crafts acylation with anhydrides of tricarboxylic acids, leading to the formation of 1,2,3,4-tetrahydro-oxophenanthreneacetic acids and other structurally complex molecules (Tatta & Bardhan, 1968). These findings are significant in the field of organic chemistry, particularly for the synthesis of novel compounds with potential applications in drug development and material sciences.
Development of Chelating Agents
In the field of coordination chemistry, this compound has been used in the synthesis of chelating agents. Yano et al. (1970) synthesized trans,2,3-Dinitrilo-1,2,3,4-tetrahydronaphthalene-N,N,N′,N′-tetraacetic acid, a compound with potential applications in chelation therapy or as a ligand in metal complexes (Yano et al., 1970).
Photolysis Studies
The compound also finds application in photolysis studies. Duguid and Morrison (1991) investigated the photolysis of 3-methyl-1,2-dihydronaphtalene, which is structurally related to this compound, to understand the photolytic behavior of these compounds (Duguid & Morrison, 1991). These studies are essential in fields like environmental chemistry and photophysics.
Applications in Organic Synthesis
This compound is also used in various organic synthesis processes. Li and Ferreira (2003) demonstrated its use in cyclodimerization reactions, contributing to the development of new methods in organic synthesis (Li & Ferreira, 2003).
Properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-naphthalene-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-12(11(13)14)7-6-9-4-2-3-5-10(9)8-12/h2-5H,6-8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZWGWZMCDWLRON-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2=CC=CC=C2C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
70335-56-7 | |
Record name | 2-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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